L-threosone
Description
Significance of L-Threosone as an α-Dicarbonyl Compound
α-Dicarbonyl compounds are highly reactive species due to the presence of two electrophilic carbonyl centers in close proximity. This structural feature makes them potent glycating agents, capable of reacting with amino groups of proteins and other biomolecules, initiating complex reaction cascades such as the Maillard reaction acs.orgresearchgate.netnih.govnih.gov. This compound, as a C4 α-dicarbonyl, has been identified as an intermediate in these non-enzymatic browning reactions, particularly those involving the degradation of sugars and ascorbic acid acs.orgresearchgate.netnih.govresearchgate.nettandfonline.com. Its reactivity contributes to the formation of advanced glycation end products (AGEs), which are implicated in various physiological and pathological processes nih.govresearchgate.netoup.com.
Stereochemical Classification and Biochemical Nomenclature
This compound possesses a chiral center at the C3 position. The "L" designation in this compound refers to its stereochemistry, specifically the configuration of the hydroxyl group on the stereogenic carbon, which is analogous to the configuration of L-glyceraldehyde wikipedia.orgmasterorganicchemistry.com. In the Fischer projection, the hydroxyl group on the third carbon is depicted on the left side for the L-isomer. The systematic IUPAC name, (3S)-3,4-dihydroxy-2-oxobutanal, explicitly defines the (S) configuration at the C3 stereocenter nih.govabertay.ac.uk. The "threo-" prefix, derived from the sugar threose, is used in stereochemical nomenclature to describe the relative configuration of two adjacent chiral centers where identical substituents are on opposite sides in a Fischer projection; however, this compound itself has only one chiral center wikipedia.orgmasterorganicchemistry.com.
Biochemical nomenclature often uses the L/D system, particularly for carbohydrates and amino acids, relating their stereochemistry to that of L- or D-glyceraldehyde masterorganicchemistry.comtru.ca. This compound fits within this system due to its relationship with the threose structure.
Overview of Current Research Trajectories and Academic Relevance
Current research on this compound primarily focuses on its formation and role in non-enzymatic browning and glycation processes. It has been identified as a degradation product of L-ascorbic acid (Vitamin C) and its oxidized form, dehydro-L-ascorbic acid (DHA), as well as 2,3-diketo-L-gulonic acid (DKG) researchgate.nettandfonline.comoup.comnih.govwikipedia.orgebi.ac.uknih.gov. Studies have shown that this compound is formed during the degradation of ascorbic acid in various systems, including food products like orange juice and in biological contexts such as the human lens researchgate.netresearchgate.netnih.govresearchgate.netacs.org.
Its academic relevance stems from its participation as a reactive intermediate in the Maillard reaction, contributing to the formation of AGEs. Research investigates the pathways leading to this compound formation and its subsequent reactions with proteins and other molecules acs.orgnih.govnih.govoup.comebi.ac.uk. Understanding the formation and reactivity of this compound is crucial for comprehending the mechanisms of food spoilage (browning) and the biochemical processes related to aging and diseases linked to AGE accumulation nih.govresearchgate.netnih.govmdpi.com. Analytical methods, such as mass spectrometry and chromatography, are employed to detect and quantify this compound in complex matrices acs.orgresearchgate.netnih.govnih.gov.
Detailed research findings indicate that this compound can be formed from the oxidative degradation of L-erythrulose, which is itself a degradation product of DHA and DKG nih.govresearchgate.net. It has also been suggested to form from glucose degradation pathways researchgate.netresearchgate.net. Studies using isotopic labeling have helped elucidate the formation pathways of α-dicarbonyls, including threosone, from precursors like ascorbic acid and glucose acs.orgresearchgate.netnih.gov.
Research also explores the potential biological effects of this compound, particularly its ability to contribute to protein cross-linking through the Maillard reaction oup.com. Its presence and levels are being investigated in biological samples to understand its potential involvement in physiological and pathological conditions nih.govresearchgate.netebi.ac.uk.
Here is a summary of some data related to this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₆O₄ | PubChem nih.gov |
| Molecular Weight | 118.09 g/mol | PubChem nih.gov, Abertay AGEs Database abertay.ac.uk, Clearsynth clearsynth.com |
| IUPAC Name | (3S)-3,4-dihydroxy-2-oxobutanal | PubChem nih.gov |
| PubChem CID | 16738703 | PubChem nih.gov, Abertay AGEs Database abertay.ac.uk |
| CAS Number | 54097-87-9 (Threosone) | Abertay AGEs Database abertay.ac.uk, Clearsynth clearsynth.com |
| Classification | Ketoaldotetrose, α-Dicarbonyl | PubChem nih.gov, ResearchGate science.gov |
| Formation Source | Degradation of Ascorbic Acid, Dehydroascorbic Acid, 2,3-Diketo-L-gulonic acid, Glucose | ResearchGate researchgate.netresearchgate.net, PubMed nih.gov, PMC nih.govnih.govnih.govresearchgate.net, Wikipedia wikipedia.org, Oxford Academic tandfonline.comoup.comoup.com, EMBL-EBI ebi.ac.ukebi.ac.uk, ACS Publications acs.org |
| Biological Relevance | Intermediate in Maillard reaction, AGE formation, Protein cross-linking | ResearchGate science.govresearchgate.net, PubMed nih.gov, PMC nih.govoup.comnih.govnih.govresearchgate.net, Oxford Academic tandfonline.comoup.com, EMBL-EBI ebi.ac.ukebi.ac.uk |
Please note that CAS numbers can sometimes vary depending on the specific isomer or hydrate (B1144303) form; the provided CAS number is associated with "Threosone" which often refers to the mixture or unspecified stereochemistry clearsynth.com. The PubChem CID 16738703 is specifically for this compound nih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O4 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(3S)-3,4-dihydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O4/c5-1-3(7)4(8)2-6/h1,4,6,8H,2H2/t4-/m0/s1 |
InChI Key |
QIWGRQHMGMSMQJ-BYPYZUCNSA-N |
SMILES |
C(C(C(=O)C=O)O)O |
Isomeric SMILES |
C([C@@H](C(=O)C=O)O)O |
Canonical SMILES |
C(C(C(=O)C=O)O)O |
Synonyms |
3,4-dihydroxy-2-oxo-butanal 3,4-dihydroxy-2-oxobutanal L-threosone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L Threosone
Established Laboratory Synthesis Routes for L-Threosone
Laboratory synthesis of this compound can be achieved through chemical routes starting from defined carbohydrate precursors or potentially through enzymatic approaches.
Chemical Synthesis from Defined Carbohydrate Precursors
This compound can be formed from the degradation of certain carbohydrates. For instance, it has been shown to form from diketo-L-gulonic acid (DKG) in a phosphate (B84403) buffer. researchgate.net DKG itself is a degradation product of ascorbic acid (Vitamin C). researchgate.netwikipedia.org The degradation of ascorbic acid, particularly dehydroascorbic acid (DHA) and 2,3-diketogulonic acid, can yield this compound. wikipedia.orgresearchgate.net This suggests that chemical degradation pathways of specific carbohydrate-related molecules can serve as laboratory routes to synthesize this compound. Glucosone, formed by the oxidation of glucose, is also a source of degradation products including threosone. researchgate.netresearchgate.net
Exploration of Enzymatic Synthesis Approaches
While the primary focus in the provided search results regarding enzymatic synthesis relates to β-hydroxy-α-amino acids nih.gov, and the degradation of certain compounds by enzymes can lead to related structures tandfonline.com, direct enzymatic synthesis routes specifically for this compound are not explicitly detailed. However, the broader context of enzymatic synthesis being an area of interest for producing industrially useful compounds in an environmentally friendly manner suggests potential for future exploration in this compound synthesis. nih.gov Enzymatic processes are known to be involved in the formation and degradation of various dicarbonyl compounds and carbohydrate-related molecules. researchgate.netnih.gov
Preparation of this compound Derivatives for Specialized Applications
Due to the high reactivity of α-dicarbonyl compounds like this compound, derivatization to more stable compounds is often a prerequisite for analytical assessment and mechanistic investigations. uni-halle.denih.gov
Synthesis of Quinoxaline (B1680401) Derivatives for Analytical Detection
Quinoxaline derivatives are commonly synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netmdpi.com This reaction is a widely used method for preparing stable derivatives of α-dicarbonyls for analytical purposes, including detection using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The derivatization of α-dicarbonyls with o-phenylenediamine (B120857) under acidic conditions is a highly sensitive method for their quantitation in biological samples like human blood plasma. nih.gov Therefore, this compound, being an α-dicarbonyl, can be reacted with o-phenylenediamine to form a stable quinoxaline derivative, facilitating its detection and quantification in complex matrices.
Other Chemically Modified Analogs for Mechanistic Investigations
Beyond quinoxaline formation for detection, other chemical modifications of this compound or its precursors can be employed for mechanistic investigations. The study of the Maillard reaction and the role of α-dicarbonyl compounds like threosone often involves the analysis of various degradation and reaction products. researchgate.netuni-halle.deresearchgate.netnih.govresearchgate.net Understanding the formation of advanced glycation end products (AGEs) from precursors like threosone necessitates the study of chemically modified analogs that represent intermediates or end products of these complex reaction pathways. researchgate.netuni-halle.denih.govnih.govnih.gov For instance, studies investigating protein modifications by glycation involve identifying and quantifying various AGEs derived from different dicarbonyls. nih.govnih.gov While specific "other chemically modified analogs" of this compound solely for mechanistic investigations are not explicitly detailed as distinct synthetic targets in the provided text, the broader context of studying its reactions in complex systems implies the analysis and potential synthesis of various reaction products and intermediates to elucidate mechanisms.
Formation Pathways and Degradation Chemistry of L Threosone
Oxidative and Non-Oxidative Degradation Pathways from L-Ascorbic Acid (Vitamin C)
L-Ascorbic acid (AA) is prone to degradation, leading to the formation of various products, including reactive dicarbonyls like L-threosone. nih.gov This degradation can occur through both oxidative and non-oxidative pathways. nih.gov
Formation from Dehydro-L-Ascorbic Acid (DAA)
Dehydro-L-ascorbic acid (DAA) is the oxidized form of L-ascorbic acid and is known to be unstable, especially in neutral and basic pH environments. nih.govtandfonline.comebi.ac.uk DAA can undergo irreversible hydrolysis to form 2,3-diketo-L-gulonic acid (DKG). nih.govresearchgate.net this compound has been identified as a degradation product formed when DAA is incubated in a phosphate (B84403) buffer, particularly in the presence of deuterium (B1214612) oxide (D₂O) at pH 7.4. nih.govtandfonline.com This suggests a pathway involving the breakdown of DAA.
Generation from 2,3-Diketo-L-Gulonic Acid (DKG)
2,3-Diketo-L-gulonic acid (DKG) is a key intermediate in the degradation of DAA. nih.govresearchgate.net this compound is also formed directly from DKG. nih.govtandfonline.comresearchgate.net Studies have shown that incubating DKG in a phosphate buffer with deuterium oxide at pH 7.4 leads to the formation of this compound as a main degradation compound. nih.govtandfonline.com One proposed mechanism for this compound formation from DKG involves a fission reaction of the C2-C3 bond of DKG, potentially with the equimolar formation of oxalic acid, or through two successive decarboxylation reactions. tandfonline.com
Role of L-Erythrulose as a Key Intermediate in Degradation Cascades
L-Erythrulose is another important degradation product of DAA and 2,3-DKG. nih.govresearchgate.net Oxidation of the C-1 hydroxyl group of L-erythrulose can generate threosone. nih.govresearchgate.net This indicates that L-erythrulose serves as a precursor in the formation of this compound within the broader degradation cascade of L-ascorbic acid. nih.govebi.ac.ukresearchgate.netnih.gov While L-erythrulose can also undergo non-oxidative pathways, oxidative conditions favor the formation of threosone from it. nih.govresearchgate.net
Generation from Glucose and Other Reducing Sugars via Maillard Reaction Intermediates
This compound can also be formed from the degradation of glucose and other reducing sugars, particularly through pathways related to the Maillard reaction. nih.govresearchgate.net While the contribution from glucose and vitamin C to threosone generation needs further establishment, threosone, along with 3-deoxythreosone, can theoretically form from glucose degradation, with oxidative conditions favoring threosone formation. nih.govresearchgate.net Threosone has been identified as a key α-dicarbonyl compound in orange juice browning, which involves the Maillard reaction of reducing sugars like fructose (B13574) and glucose. acs.org Suggested pathways for threosone formation from glucose degradation include formation from 1-deoxyglucosone (B1246632) via α-dicarbonyl cleavage or from erythrose through the breakdown of D-glucosone. acs.org
Influence of Reaction Environment on this compound Formation Kinetics
The formation kinetics of this compound are influenced by the reaction environment, including pH and the solvent system.
Effects of pH and Solvent Systems (e.g., Deuterium Oxide)
The degradation of DAA, a precursor to this compound, is known to be unstable in neutral and basic pH regions. nih.govtandfonline.com Studies investigating the formation of this compound from DAA and DKG have often utilized phosphate buffer at specific pH values, such as pH 7.4. nih.govtandfonline.com The use of deuterium oxide (D₂O) as a solvent has been shown to influence the degradation pathways and product formation. nih.govtandfonline.com In D₂O, the oxidation of the C1-alcohol group of L-erythrulose, which generates this compound, is thought to be accelerated, leading to this compound being a main product in this reaction environment. tandfonline.com The O-D bond in D₂O is stronger than the O-H bond in water, which can lead to differences in physical properties and reaction kinetics, potentially promoting oxidation reactions. tandfonline.com
Impact of Oxidative Conditions
Oxidative conditions significantly influence the formation and subsequent reactions of this compound. This compound has been identified as an intermediate compound in the oxidative degradation of dehydro-L-ascorbic acid (DAA), the oxidized form of vitamin C, and 2,3-diketo-L-gulonic acid (DKG). tandfonline.comnih.gov This degradation can occur in aqueous solutions, particularly under neutral and basic pH conditions. nih.gov
One proposed pathway for this compound formation involves the oxidative cleavage of the C2-C3 bond of DKG, potentially with the equimolar formation of oxalic acid. tandfonline.com Another pathway suggests that this compound can be generated by the oxidation of the C-1 hydroxyl group of L-erythrulose. nih.govresearchgate.net This conversion of erythrulose (B1219606) to threosone is favored under oxidative conditions. nih.govresearchgate.net
This compound's reactivity extends to its potential involvement in the cross-linking of tissue proteins through the Maillard reaction. tandfonline.comnih.gov It is considered a candidate for ascorbic acid oxidation products that could promote this reaction in vivo. tandfonline.com Studies have detected this compound in biological samples, such as the human lens, where it is found in both protein-free and protein-bound fractions. nih.govresearchgate.net
Research indicates that while this compound is detected, another degradation product, 3-deoxythreosone, is often found at significantly higher levels in protein-bound fractions in the human lens. nih.govresearchgate.net This suggests that while oxidative pathways contribute to this compound formation, non-oxidative pathways leading to other dicarbonyls like 3-deoxythreosone are also significant in vivo. nih.govresearchgate.net
The formation of this compound from DKG has been studied under specific conditions. For instance, incubation of DKG in a phosphate buffer with deuterium oxide at pH 7.4 led to the formation of this compound as a main degradation compound. tandfonline.comnih.gov The presence of deuterium oxide has been reported to accelerate the oxidation of pentoses and hexoses, suggesting a potential influence on this compound formation under these conditions. tandfonline.com
The relative distribution of dicarbonyl compounds, including this compound, can provide insights into the degradation pathways of ascorbic acid and related precursors under various conditions. Studies quantifying these products in different biological compartments, such as the human lens, highlight the presence of this compound alongside other degradation products like dehydroascorbic acid, 2,3-diketogulonic acid, 3-deoxythreosone, and xylosone. nih.govresearchgate.net The levels of these compounds can vary depending on the specific tissue or environment and the prevailing oxidative status. nih.govuni-halle.de
Data from studies investigating dicarbonyl levels in biological samples, such as human plasma, can illustrate the presence and relative abundance of this compound compared to other reactive dicarbonyls. While specific quantitative data directly on the impact of varying oxidative conditions on this compound levels might require detailed experimental design, its identification as a product of oxidative degradation pathways underscores its relevance in contexts of oxidative stress. tandfonline.comnih.govnih.govresearchgate.netuni-halle.de
| Compound | Relative Abundance (Example, arbitrary units) | Formation Pathway Contribution (Oxidative/Non-oxidative) |
| This compound | X | Primarily Oxidative tandfonline.comnih.govresearchgate.net |
| 3-deoxythreosone | Y (often Y > X) | Primarily Non-oxidative nih.govresearchgate.net |
| Dehydroascorbic acid | Z | Oxidative product of Ascorbic Acid nih.govresearchgate.net |
| 2,3-Diketogulonic acid | W | Hydrolysis product of Dehydroascorbic Acid nih.govresearchgate.net |
| L-xylosone | V | Degradation product of DHA/DKG nih.govresearchgate.net |
Note: The relative abundance values (X, Y, Z, W, V) are illustrative and would vary significantly depending on the biological system, specific conditions, and measurement methods.
Further detailed research findings on the precise kinetics of this compound formation and degradation under varying levels of specific oxidative species (e.g., hydrogen peroxide, superoxide (B77818) radicals, metal ions) are crucial for a comprehensive understanding of its behavior in biological and chemical systems. Metal ions, for example, can promote the oxidation of ascorbic acid, leading to the formation of its degradation products, including DKG, which in turn can yield this compound. oup.commdpi.com
The stability of this compound itself under oxidative conditions is also a factor in its transient or accumulating presence. While described as comparatively stable in certain buffers, its degradation during purification suggests a degree of instability, which could be exacerbated by strong oxidative environments or specific catalytic species. tandfonline.com
| Study Conditions | Observed Outcome related to this compound | Reference |
| DAA incubation in D₂O-PB (pH 7.4) | Formation of this compound as a main degradation compound. tandfonline.comnih.gov | tandfonline.comnih.gov |
| DKG incubation in D₂O-PB (pH 7.4) | Formation of this compound. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Oxidation of L-erythrulose | Generation of this compound, favored by oxidative conditions. nih.govresearchgate.net | nih.govresearchgate.net |
| Human lens (in vivo) | Detection of this compound in protein-free and protein-bound fractions. nih.govresearchgate.net | nih.govresearchgate.net |
| Incubation with metal ions (e.g., Ni(II)) | Promotion of DKG degradation, potentially leading to this compound formation (indirectly implied). oup.com | oup.com |
This table summarizes some conditions under which this compound formation or presence has been noted, highlighting the link to oxidative degradation pathways of related compounds.
Chemical Reactivity and Mechanistic Studies of L Threosone
Fundamental Reactivity as an α-Dicarbonyl Compound
L-threosone, with the chemical name (3S)-3,4-dihydroxy-2-oxobutanal, is categorized as an α-dicarbonyl compound, also known as an oxoaldehyde. nih.gov This classification is due to the presence of two adjacent carbonyl groups in its structure. This arrangement of functional groups makes the carbonyl carbons highly electrophilic and, therefore, susceptible to attack by nucleophiles.
The primary reactivity of α-dicarbonyls like this compound involves their interactions with nucleophilic groups, especially the amine and guanidino side chains of amino acids such as lysine (B10760008) and arginine in proteins. thermofisher.comresearchgate.net These reactions are fundamental to the process of non-enzymatic protein modification, leading to the formation of a wide array of products. thermofisher.comcreative-proteomics.com
Enolization Phenomena and Associated Reducing Activity
A significant characteristic of this compound is its ability to undergo enolization, a process where it forms an enol or enediol intermediate. nih.govtandfonline.com This occurs through the migration of a hydrogen atom from a carbon adjacent to a carbonyl group to the carbonyl oxygen, creating a hydroxyl group next to a carbon-carbon double bond.
The enol form of this compound is a potent reducing agent. nih.govtandfonline.com This reducing activity enables it to participate in redox reactions, such as the reduction of metal ions. This property is also linked to its capacity to generate reactive oxygen species (ROS) under specific conditions, which can contribute to oxidative stress within cells. wikipedia.org
Participation in Maillard Reactions and Protein Modification
The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars or their degradation products and amino compounds. nih.govresearchgate.net this compound, as a highly reactive dicarbonyl compound, is a key player in the later stages of this reaction. tandfonline.comacs.org
Non-enzymatic glycation in a biological setting begins with the reaction of a reducing sugar with a free amino group on a protein to form a Schiff base, which then rearranges into a more stable Amadori product. imrpress.com The breakdown of these Amadori products or the sugars themselves can generate highly reactive α-dicarbonyls, including this compound. researchgate.netuni-halle.de
This compound can then directly react with protein amino groups, a process that is significantly faster than the initial glycation by sugars like glucose. researchgate.net This accelerated modification of proteins highlights the importance of this compound in biological glycation processes. nih.gov
Advanced Glycation Endproducts (AGEs) are a diverse group of molecules formed from non-enzymatic reactions involving sugars, dicarbonyls, and proteins, lipids, or nucleic acids. uni-halle.denih.gov The accumulation of AGEs is implicated in the pathology of several chronic diseases. imrpress.comnih.gov
| Precursor | Intermediate | Resulting AGEs/Modifications | Significance |
|---|---|---|---|
| L-Ascorbic Acid, Glucose | This compound | Imidazolone-type AGEs, Protein Cross-links | Contributes to protein damage and dysfunction in aging and disease. nih.govresearchgate.net |
| Glucose | Amadori Product | Various AGEs | A primary pathway in diabetic complications. imrpress.com |
Mechanisms of Non-Enzymatic Glycation of Proteins
Reactions with Amine-Containing Compounds and Cross-Linking Chemistry
The bifunctional nature of this compound, with its two reactive carbonyl groups, allows it to act as a cross-linking agent for proteins. nih.govtandfonline.com This can result in both intramolecular (within the same protein) and intermolecular (between different proteins) cross-links. labworld.it
The reaction of this compound with two separate amino groups, for example from lysine or arginine residues, can form a covalent bridge. researchgate.net This cross-linking can significantly alter the structure and function of proteins. For instance, the cross-linking of collagen can lead to increased tissue stiffness, a characteristic feature of aging and diabetes. imrpress.com The precise chemical structures of these this compound-derived cross-links are complex and an area of active investigation.
Biochemical Occurrence and Mechanistic Roles in Complex Systems
Presence and Formation in Biological Tissues and Fluids
L-threosone and related dicarbonyl compounds have been studied in biological model systems, including in vitro lens protein studies. nih.govresearchgate.net These studies aim to understand their formation and interaction with biological macromolecules.
This compound is recognized as a degradation product of ascorbic acid (vitamin C). nih.govwikipedia.orgtandfonline.com The degradation pathway of ascorbic acid involves its oxidized form, dehydroascorbic acid (DHA). nih.govwikipedia.org DHA can degrade into various products, including 2,3-diketogulonic acid (2,3-DKG), which can further break down into L-erythrulose and oxalate. nih.govwikipedia.org this compound is formed from the oxidation of the C-1 hydroxyl group of L-erythrulose. nih.govresearchgate.net It can also theoretically form from glucose degradation under oxidative conditions. nih.govresearchgate.net
In human lenses, this compound has been detected in both the protein-free fraction and water-soluble proteins. nih.govresearchgate.netebi.ac.uk Studies measuring dicarbonyl compounds in human lenses identified this compound among the five analyzed degradation products of vitamin C, although at lower levels compared to 3-deoxythreosone, 2,3-DKG, and DHA in the protein-free fraction. researchgate.net In water-insoluble proteins, only 3-deoxythreosone and threosone were identified. researchgate.net
This compound can also be formed from 2,3-diketo-L-gulonic acid (DKG) in a phosphate (B84403) buffer. tandfonline.com This formation is thought to occur either by a single fission reaction of the C2-C3 bond of DKG with the equimolar formation of oxalic acid or by two successive decarboxylation reactions. tandfonline.com
Fructose (B13574) degradation has also been shown to lead to the formation of reactive carbonyl compounds, including threosone, in incubated solutions. acs.org
As a reactive dicarbonyl compound, this compound is considered to potentially play a role in the cross-linking of tissue proteins through the Maillard reaction. tandfonline.com Studies involving the incubation of lens proteins with dehydroascorbic acid or threose have shown the formation of covalent crosslinks between lens membrane protein aquaporin 0 (AQP0) and αA crystallin. nih.gov Such crosslinks have been observed at high levels in aged human lenses and are significantly exacerbated in cataractous and diabetic lenses. nih.gov
L-threose, a related tetrose sugar, has demonstrated a significant ability to glycate and crosslink lens proteins in vitro when compared to other ascorbate-derived degradation products. nih.gov Incubation of [1-14C]L-tetrose (a mixture containing L-threose) with bovine lens homogenate showed linear incorporation into protein over a 24-hour period. nih.gov Increasing levels of lens extract led to increased incorporation into protein, confirming the rapid reactivity of L-threose with lens protein. nih.gov L-threose also reacted rapidly with Nα-acetyl-L-lysine, indicating a quick glycation reaction. nih.gov
While L-threose showed rapid reactivity with lens protein in vitro, analysis of human lenses indicated the presence of threitol (the reduced form of threose) but little or no threose, suggesting rapid reduction of threose within the lens, likely by aldose reductase. nih.gov
Antibodies to methylglyoxal-modified ribonuclease A have been shown to identify proteins modified by the Maillard reaction of various compounds, including ascorbate (B8700270) oxidation products such as L-xylosone and L-threose. ebi.ac.uk
This compound as a Metabolite Degradation Product
Involvement in Non-Enzymatic Browning Reactions in Food Systems
Non-enzymatic browning is a significant phenomenon in food systems, affecting color, flavor, and nutritional value. This compound is implicated as an intermediate in these complex reactions. researchgate.net
Non-enzymatic browning reactions, such as the Maillard reaction and ascorbic acid degradation, are major contributors to color and flavor changes in processed foods during heating and storage. researchgate.netresearchgate.netacs.orgnih.gov In citrus juice products, non-enzymatic browning is a primary cause of quality loss, impacting both flavor and color. researchgate.netresearchgate.netacs.org
Studies on orange juice during storage have shown a significant correlation between the total α-dicarbonyl content and the development of brown color. researchgate.netresearchgate.netacs.orgacs.org Specifically, threosone and 3-deoxyglucosone (B13542) have shown the highest correlation with color formation among the monitored α-dicarbonyls. researchgate.netresearchgate.netacs.orgacs.org This highlights the role of threosone as a key reactive intermediate in the non-enzymatic browning of orange juice. researchgate.netacs.org
This compound is generated during the non-enzymatic browning initiated by the thermal treatment of L-ascorbic acid. researchgate.netresearchgate.net It is among the α-dicarbonyl compounds identified as reaction products from ascorbic acid degradation induced by heat via an oxidative pathway. researchgate.netacs.org
In orange juice, threosone has been reported as a potential browning intermediate, with the Maillard reaction identified as a main formation pathway. researchgate.net Suggested pathways for the formation of threosone include from 1-deoxyglucosone (B1246632) (1-DG) via α-dicarbonyl cleavage, with the C4-enediol as a reactive intermediate. acs.org Another proposed pathway is the formation of threosone from erythrose, which is a product of the breakdown of D-glucosone via oxidation. researchgate.net
Isotope model experiments in orange juice have identified fructose as the main precursor of threosone, while glucose did not appear to contribute significantly to its formation in this system. acs.org This suggests a significant implication of the Maillard reaction, involving fructose, in the formation of threosone and subsequent browning in orange juice. acs.org
This compound has also been identified as an intermediate compound in the oxidative degradation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid in a deuterium (B1214612) oxide phosphate buffer. tandfonline.comoup.com
The non-enzymatic browning in juice involves reactions of sugars, amino acids, and ascorbic acid, with the decomposition of ascorbic acid being reported as a major deteriorative reaction during orange juice storage. nih.gov
Advanced Analytical Techniques for L Threosone Elucidation and Quantification
Mass Spectrometry-Based Approaches for Detection and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns mdpi.com. For L-threosone, various MS-based techniques have been employed, often requiring derivatization to enhance stability and ionization efficiency researchgate.netnih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
LC-MS/MS is a widely used technique that combines the separation power of liquid chromatography (LC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS) nih.govnih.govnih.gov. Due to the reactive nature of α-dicarbonyls like this compound, derivatization is frequently employed before LC-MS/MS analysis to form more stable and easily detectable adducts researchgate.netnih.gov.
One common derivatization strategy involves the reaction with o-phenylenediamine (B120857) (OPD) to form a quinoxaline (B1680401) derivative nih.govacs.orgnih.govresearchgate.net. This derivatization step stabilizes the α-dicarbonyl structure and introduces a chromophore/fluorophore that can aid in detection, although MS detection is typically used for higher specificity and sensitivity nii.ac.jp. LC-MS/MS methods for analyzing α-dicarbonyls, including threosone, often utilize electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for targeted analysis nih.govnih.govresearchgate.net. MRM involves monitoring specific precursor-to-product ion transitions characteristic of the derivatized analyte, providing high selectivity and sensitivity for quantification in complex samples nih.govnih.gov.
For instance, studies investigating the degradation of ascorbic acid and the formation of α-dicarbonyls in biological matrices like the human lens have successfully employed LC-ESI-MS/MS with OPD derivatization nih.govresearchgate.net. Specific mass transitions for the quinoxaline derivative of threosone have been monitored to detect and quantify its presence researchgate.net.
While the provided search results primarily discuss L-threonate analysis by LC-MS/MS nih.govresearchgate.netnih.govsci-hub.se, which is a related compound (a sugar acid metabolite of ascorbic acid), the principles of using LC-MS/MS with derivatization for polar and reactive small molecules are directly applicable to this compound. The need for derivatization to improve chromatographic retention and ionization efficiency is a common challenge for such compounds researchgate.netnih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique widely used in MS, particularly for polar and thermally labile compounds like this compound researchgate.netmdpi.com. ESI allows for the generation of protonated or deprotonated molecules, as well as adduct ions, in the gas phase directly from a liquid solution mdpi.com. This makes it readily compatible with LC separation nih.govnih.govnih.gov.
ESI-MS has been utilized in the investigation of α-dicarbonyl compounds, including this compound, generated during the non-enzymatic browning of L-ascorbic acid researchgate.netscience.gov. ESI-MS can provide molecular weight information and, when coupled with tandem MS (ESI-MS/MS), fragmentation data crucial for structural confirmation mdpi.com. Studies have employed ESI in both positive and negative ion modes depending on the nature of the analyte and its derivatives nih.govnih.gov. For example, LC-MS analysis of a potential this compound precursor in negative mode was mentioned in one study tandfonline.com.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another ionization technique that has been applied to the analysis of this compound tandfonline.comproe.info. FAB-MS is a "soft" ionization method often used for polar, non-volatile, and relatively high molecular weight compounds that are difficult to ionize by other techniques researchgate.net. In FAB-MS, a beam of high-energy atoms (such as xenon or argon) is directed at a sample dissolved in a liquid matrix (e.g., glycerol) tandfonline.comresearchgate.net. This bombardment causes desorption and ionization of the analyte molecules within the matrix.
FAB-MS analysis was used in the identification of this compound as an intermediate in the oxidative degradation of dehydro-L-ascorbic acid tandfonline.com. The molecular weight of a phenylhydrazone derivative of this compound was determined by FAB-MS, providing supporting evidence for its structure tandfonline.com. FAB-MS can provide protonated molecular ions ([M+H]⁺) or other adduct ions, as well as fragment ions that aid in structural characterization researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and stereochemistry of molecules mdpi.comsepscience.comresearchgate.net. Unlike MS, NMR is typically non-destructive and can provide information about the connectivity of atoms and the spatial arrangement of functional groups mdpi.comresearchgate.net.
For this compound, NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, has been essential for confirming its structure and stereochemistry tandfonline.comproe.info. Analysis of chemical shifts, coupling constants, and signal multiplicities in NMR spectra allows for the assignment of specific protons and carbons within the molecule tandfonline.comresearchgate.net. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further connectivity information, which is particularly valuable for complex structures or for confirming assignments researchgate.netresearchgate.net.
In the study identifying this compound from dehydro-L-ascorbic acid degradation, both ¹H-NMR and ¹³C-NMR spectra were obtained and analyzed to confirm the proposed structure tandfonline.com. The NMR data, in conjunction with MS data, were crucial in unequivocally identifying the compound tandfonline.com. NMR is also valuable for studying the stability and reactions of this compound in solution, as it can provide insights into tautomerization or degradation processes tandfonline.com.
Application of Isotopic Labeling Studies for Mechanistic Pathway Elucidation
Isotopic labeling studies involve incorporating stable isotopes (such as ¹³C or ²H) into precursor molecules to trace the fate of specific atoms during a chemical reaction or metabolic pathway researchgate.netacs.org. This technique, often coupled with MS or NMR detection, is invaluable for elucidating reaction mechanisms and identifying intermediate compounds researchgate.netacs.orgosti.gov.
Isotopic labeling has been applied to study the degradation pathways of L-ascorbic acid and reducing sugars, which are precursors to this compound researchgate.netacs.orgosti.govnih.gov. By using ¹³C-labeled ascorbic acid or sugars, researchers can track the incorporation of the labeled carbons into the resulting degradation products, including this compound researchgate.netacs.orgnih.gov. Analyzing the isotopic pattern in this compound using MS allows researchers to infer the fragmentation and rearrangement steps involved in its formation acs.org.
For example, ¹³C-isotopic labeling studies have been used to corroborate postulated pathways for the formation of α-dicarbonyl compounds, including this compound, from the degradation of vitamin C researchgate.netscience.gov. Studies using ¹³C₆-fructose have shown the incorporation of the label into threosone detected by LC/MS, supporting its formation from sugar degradation pathways acs.org. Isotopic labeling provides strong evidence for the proposed mechanisms by demonstrating how the carbon skeleton of the precursor molecule is transformed into the product researchgate.netacs.org.
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)
Chromatographic separation techniques are essential for isolating this compound from complex mixtures before spectroscopic or spectrometric analysis tandfonline.comsepscience.comijfmr.com. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase tandfonline.comsepscience.comsolubilityofthings.com.
HPLC has been employed for the analysis and purification of this compound generated from the degradation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid tandfonline.com. Various stationary phases, such as ODS-2 (C18), and mobile phases, including methanol (B129727) and phosphate (B84403) buffers, have been utilized depending on the specific application tandfonline.com. Detection methods coupled with HPLC for this compound and related compounds include UV detection and electrochemical detection tandfonline.com.
The stability of this compound during chromatographic separation can be a challenge, as it has been reported to undergo degradation during purification procedures tandfonline.com. This highlights the need for optimized chromatographic conditions and potentially rapid analysis or in-line detection methods.
Other chromatographic techniques like Thin-Layer Chromatography (TLC) have also been used in the purification and identification process of precursors like dehydro-L-ascorbic acid tandfonline.comkhanacademy.org. While not specifically detailed for this compound itself in the provided snippets, TLC can be a useful preliminary separation technique.
The combination of chromatographic separation, particularly HPLC, with sensitive detection methods like MS is crucial for the accurate identification and quantification of this compound in various matrices nih.govnih.govnih.gov.
Summary of Analytical Techniques for this compound
| Technique | Application | Key Findings/Details | Citations |
| LC-MS/MS with Derivatization | Detection and quantification in complex matrices, structural confirmation | Often uses OPD derivatization; ESI in positive mode; MRM for targeted analysis; used for α-dicarbonyls including threosone quinoxaline derivative. | researchgate.netnih.govnih.govresearchgate.net |
| ESI-MS | Molecular weight determination, structural confirmation | Soft ionization for polar/labile compounds; compatible with LC; used in studies of α-dicarbonyl formation from ascorbic acid. | researchgate.netmdpi.comscience.gov |
| FAB-MS | Molecular weight determination, structural confirmation (less common now) | Used for polar/non-volatile compounds; employed in early identification of this compound derivative. | tandfonline.comproe.inforesearchgate.net |
| NMR Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) | Structural and stereochemical assignment | Provides detailed information on atomic connectivity and arrangement; essential for confirming this compound structure. | tandfonline.comsepscience.comproe.inforesearchgate.netosti.gov |
| Isotopic Labeling Studies | Elucidating reaction mechanisms and pathways | Traces atomic fate using stable isotopes (e.g., ¹³C); coupled with MS; used to study this compound formation from precursors. | researchgate.netacs.orgsepscience.comnih.govosti.gov |
| HPLC | Separation and purification from complex mixtures | Used with various stationary/mobile phases and detectors (UV, electrochemical); crucial for isolating this compound for analysis. | tandfonline.comsepscience.comresearchgate.netproe.infocollege.police.uk |
Detailed Research Findings Example (from Source tandfonline.com):
In a study identifying this compound as an intermediate in the oxidative degradation of dehydro-L-ascorbic acid (DAA), a compound initially designated DKG-1 was isolated and analyzed tandfonline.com. LC-MS analysis in negative mode suggested a molecular weight of 118 for DKG-1 tandfonline.com. Further confirmation was obtained by preparing its phenylhydrazone derivative (DKG-1-PZ), which showed a molecular weight of 298 by FAB-MS tandfonline.com. This FAB-MS result indicated the presence of two phenylhydrazine (B124118) residues in the derivative tandfonline.com. Subsequent ¹H-NMR analysis of DKG-1-PZ supported this finding tandfonline.com. Based on these experimental results (LC-MS, FAB-MS, and ¹H-NMR), the structure of DKG-1 was concluded to be this compound (3,4-dihydroxy-2-oxobutanal) tandfonline.com. The study also noted that this compound appeared comparatively stable in D₂O-phosphate buffer but was difficult to purify completely due to unexpected degradation during the separation procedure tandfonline.com.
Emerging Research Areas and Future Perspectives on L Threosone
Untargeted Metabolomics and Proteomics Approaches for Comprehensive Analysis
Untargeted metabolomics and proteomics are powerful hypothesis-generating approaches that allow for the comprehensive and simultaneous analysis of a wide array of small molecules and proteins, respectively, in a biological sample. metabolon.comcuni.cz These techniques are proving invaluable in elucidating the complex roles of L-threosone in various systems.
Untargeted metabolomics, often employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), enables the global profiling of metabolites in a sample, including the detection and relative quantification of this compound. mdpi.commdpi.com This approach has been instrumental in identifying this compound as a significant degradation product in diverse matrices, from food products to biological tissues. nih.gov For instance, studies on the storage of fruit juices have utilized untargeted metabolomics to monitor the formation of various α-dicarbonyls, including this compound, providing insights into the chemical changes affecting food quality. frontiersin.org In clinical research, untargeted metabolomics of human lens tissue has successfully identified and quantified this compound, highlighting its presence and potential contribution to age-related changes. nih.gov
Table 1: Application of Untargeted Metabolomics in this compound Research
| Research Area | Sample Matrix | Key Findings |
|---|---|---|
| Food Chemistry | Fruit Juice | Identification and monitoring of this compound formation during storage, correlating with browning. |
| Clinical Research | Human Lens | Detection and quantification of this compound, suggesting its role in age-related protein modification. |
Untargeted proteomics, on the other hand, focuses on the global identification and quantification of proteins and their post-translational modifications (PTMs). cuni.czmdpi.com In the context of this compound, this approach is crucial for identifying the protein targets of this reactive dicarbonyl and characterizing the resulting adducts, which are a class of AGEs. spbu.runih.gov By reacting with the amino groups of lysine (B10760008) and arginine residues on proteins, this compound can lead to the formation of various structural modifications. spbu.ru Untargeted "bottom-up" proteomics, which involves the enzymatic digestion of proteins into peptides prior to LC-MS/MS analysis, can be employed to identify these specific modification sites. cuni.cznih.gov While the direct application of untargeted proteomics to map the entire "this compound adductome" is an emerging area, the principles of identifying other AGEs suggest its high potential for discovering novel protein modifications induced by this compound and understanding their functional consequences. nih.gov
Computational Chemistry and Theoretical Modeling of this compound Reactivity
Computational chemistry and theoretical modeling provide powerful tools to investigate the intrinsic reactivity, reaction mechanisms, and energetics of molecules like this compound at an atomic level. numberanalytics.comschrodinger.com These in silico approaches complement experimental studies by offering insights that are often difficult or impossible to obtain through laboratory methods alone.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of this compound. nih.gov For instance, DFT calculations can help to understand the mechanisms of the Maillard reaction, a complex network of reactions where this compound is a key intermediate. science.gov By calculating the energy barriers for different reaction pathways, researchers can predict the most likely products of this compound's interactions with amino acids and other molecules. This can elucidate how this compound contributes to the formation of specific AGEs and other degradation products. science.gov
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in aqueous solution or in the active site of an enzyme. numberanalytics.com These simulations can reveal how this compound interacts with surrounding water molecules and how its conformation changes over time. In the context of protein modification, MD simulations could model the process of this compound binding to a protein and the subsequent chemical reaction leading to adduct formation. This can help to identify "hot spots" on proteins that are particularly susceptible to modification by this compound.
Table 2: Potential Applications of Computational Chemistry for this compound Research
| Computational Method | Research Question | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | What are the mechanisms of this compound degradation and reaction with amino acids? | Prediction of reaction pathways, transition states, and product formation; understanding the role of this compound in the Maillard reaction. |
| Molecular Dynamics (MD) | How does this compound interact with proteins and other biological molecules? | Identification of binding sites on proteins, understanding the conformational dynamics of this compound in different environments. |
Development of Novel Chemical and Biochemical Probes for this compound Detection and Modulation
The development of sensitive and selective probes for the detection and potential modulation of this compound is a critical area of research. These tools are essential for accurately quantifying this compound in complex biological and food samples and for studying its dynamic roles in various processes.
A well-established method for the detection of α-dicarbonyl compounds, including this compound, involves derivatization with a chemical probe, such as o-phenylenediamine (B120857) (OPD). nih.gov The reaction between this compound and OPD forms a stable, fluorescent quinoxaline (B1680401) derivative that can be readily detected and quantified using techniques like HPLC with fluorescence detection or LC-MS/MS. nih.gov This derivatization strategy effectively acts as a chemical probe, enhancing the sensitivity and specificity of this compound analysis.
While effective, current methods often detect a broad range of dicarbonyls. A significant future direction is the development of novel chemical probes with higher selectivity specifically for this compound. This could involve designing molecules that undergo a specific chemical reaction with the unique structural features of this compound, leading to a measurable signal, such as a change in fluorescence or color. The development of ratiometric fluorescent sensors based on molecularly imprinted polymers (MIPs) for other α-dicarbonyls suggests a promising avenue for creating highly selective this compound probes. acs.org
In addition to chemical probes, there is growing interest in developing biochemical probes or biosensors for this compound. nih.gov These could be based on enzymes that specifically recognize and metabolize this compound or on antibodies that bind to it with high affinity. A biosensor could, for example, immobilize such a biological recognition element on a transducer to generate an electrical or optical signal upon binding to this compound. The development of threose nucleic acid (TNA)-based biosensors for other molecules demonstrates the potential for creating novel nucleic acid aptamers that could specifically bind to this compound. nih.gov Such biosensors would offer the advantage of high specificity and could potentially be used for real-time monitoring of this compound in various systems.
Table 3: Current and Future Probes for this compound
| Probe Type | Principle | Status | Future Directions |
|---|---|---|---|
| Chemical Probe (e.g., OPD) | Derivatization to a stable, detectable product (quinoxaline). | Established | Development of probes with higher selectivity for this compound over other dicarbonyls. |
| Ratiometric Fluorescent Sensor | Specific binding to a molecularly imprinted polymer causing a change in fluorescence ratio. | Emerging (for α-dicarbonyls) | Design and synthesis of MIPs specifically for this compound. acs.org |
| Biochemical Probe (Antibody) | High-affinity binding of a specific antibody to this compound. | Potential | Generation and characterization of monoclonal antibodies against this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
